
2,3-Diamino-5-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diamino-5-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. The compound’s structure consists of a benzene ring substituted with two amino groups at the 2nd and 3rd positions and a methyl group at the 5th position, along with an amide functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diamino-5-methylbenzamide typically involves the following steps:
Starting Material: The synthesis often begins with 2,3-dinitro-5-methylbenzoic acid.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as iron powder in the presence of hydrochloric acid.
Amidation: The resulting 2,3-diamino-5-methylbenzoic acid is then converted to its amide form by reacting with ammonia or an amine in the presence of a dehydrating agent like thionyl chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino groups are oxidized to nitro groups.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: 2,3-Dinitro-5-methylbenzamide.
Reduction: 2,3-Diamino-5-methylbenzyl alcohol.
Substitution: Various N-substituted benzamides.
科学的研究の応用
2,3-Diamino-5-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Diamino-5-methylbenzamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Similar Compounds:
- 2,3-Diamino-5-methylbenzoic acid
- 2,3-Diamino-5-methylbenzyl alcohol
- 2,3-Dinitro-5-methylbenzamide
Comparison: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
2,3-diamino-5-methylbenzamide |
InChI |
InChI=1S/C8H11N3O/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,9-10H2,1H3,(H2,11,12) |
InChIキー |
XUAQUSJLEWFTNN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)N)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13670166.png)
![3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13670168.png)
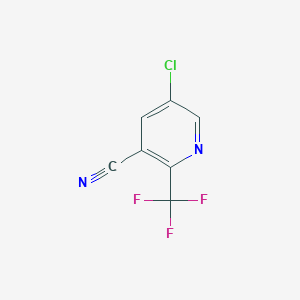
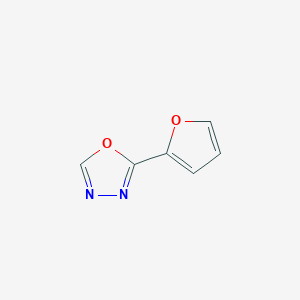

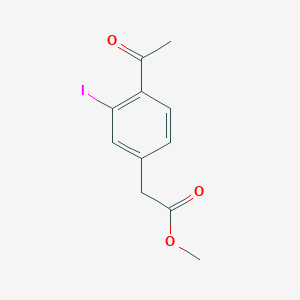
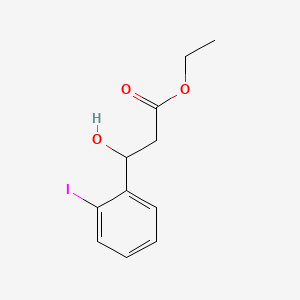
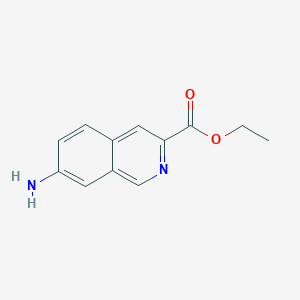
![1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13670197.png)


![3-Chloro-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13670219.png)
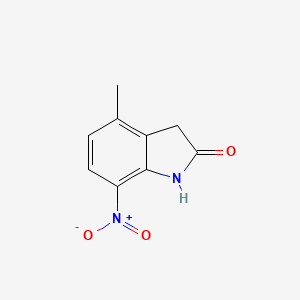
![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)
